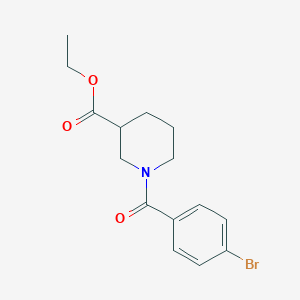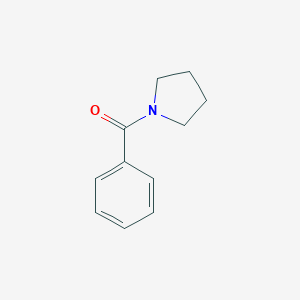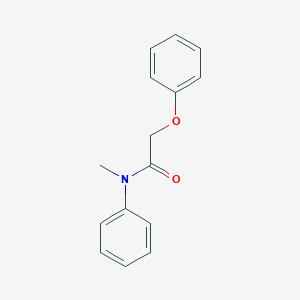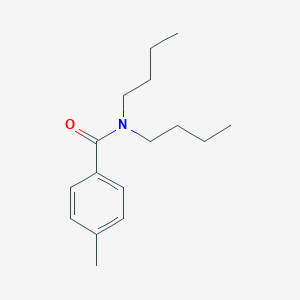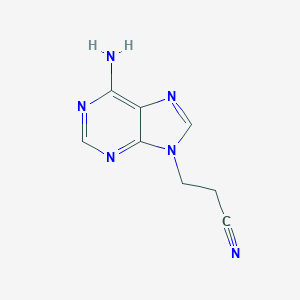![molecular formula C20H20N2S B181184 (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile CAS No. 90667-37-1](/img/structure/B181184.png)
(11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile, also known as DIBAT, is a synthetic compound that belongs to the dibenzothiepine class of compounds. DIBAT has been widely studied for its potential therapeutic applications due to its unique chemical structure and mechanism of action. In
Aplicaciones Científicas De Investigación
(11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit antidepressant, anxiolytic, and antipsychotic properties. (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Mecanismo De Acción
(11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile acts as a potent antagonist of the 5-HT2A and D2 receptors in the brain. It also exhibits affinity for the alpha-1 adrenergic receptor and the histamine H1 receptor. (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile's mechanism of action involves the modulation of neurotransmitter levels in the brain, leading to its therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
(11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile has been found to increase the levels of serotonin and dopamine in the brain, leading to its antidepressant and anxiolytic effects. It also acts as a potent antipsychotic agent by blocking the D2 receptors in the brain. (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile has several advantages for lab experiments, including its high potency and selectivity for the 5-HT2A and D2 receptors. However, its limited solubility in water and low bioavailability pose challenges for its use in in vivo studies.
Direcciones Futuras
Future research on (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile should focus on its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. The development of more soluble and bioavailable analogs of (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile could also lead to improved therapeutic efficacy. Additionally, further studies on the mechanism of action of (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile could provide insights into the pathophysiology of various psychiatric and neurological disorders.
Métodos De Síntesis
(11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile is synthesized through a multi-step process that involves the condensation of 2-aminothiophenol with 3-dimethylaminopropiophenone followed by cyclization and subsequent reaction with cyanogen bromide. The final product is obtained after purification through recrystallization.
Propiedades
Número CAS |
90667-37-1 |
|---|---|
Nombre del producto |
(11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile |
Fórmula molecular |
C20H20N2S |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzothiepine-2-carbonitrile |
InChI |
InChI=1S/C20H20N2S/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-23-20-10-9-15(13-21)12-19(18)20/h3-4,6-10,12H,5,11,14H2,1-2H3/b18-8+ |
Clave InChI |
FSIRGTNPQFDCCD-QGMBQPNBSA-N |
SMILES isomérico |
CN(C)CC/C=C/1\C2=CC=CC=C2CSC3=C1C=C(C=C3)C#N |
SMILES |
CN(C)CCC=C1C2=CC=CC=C2CSC3=C1C=C(C=C3)C#N |
SMILES canónico |
CN(C)CCC=C1C2=CC=CC=C2CSC3=C1C=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



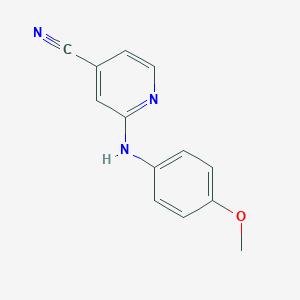
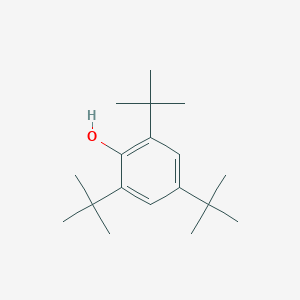
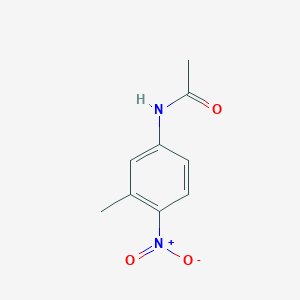
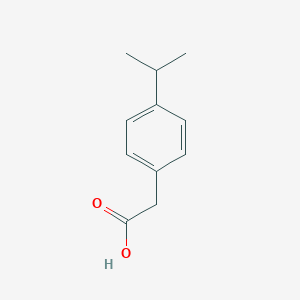
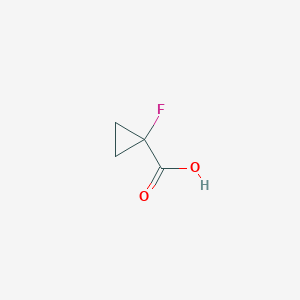
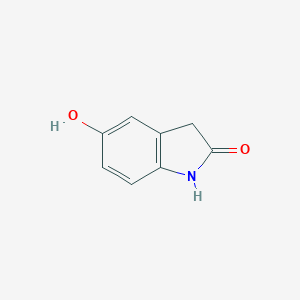
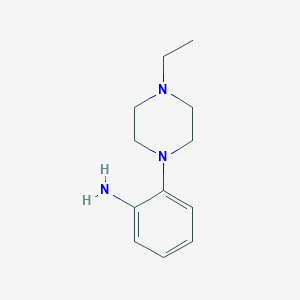
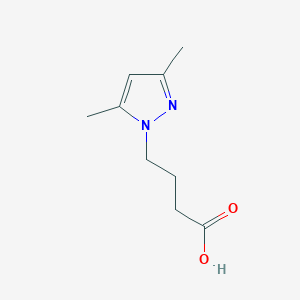
![3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid](/img/structure/B181112.png)
